(E)-Ethyl 3-cyclohexylacrylate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as Ethyl 3-Cyclopropylaminoacrylate, involves environmentally friendly methods that avoid the use of toxic materials like CrO3 as an oxidant. The starting materials are non-toxic, and the process is designed to be benign to the environment . Another related compound, Ethyl(3R,4R,5S)-4,5-epoxy-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, is prepared via a 6-step reaction using (-)shikimic acid as the starting material. This method is reported to be milder, with higher yield and lower cost compared to previously reported procedures .
Molecular Structure Analysis
The molecular structure of a related compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, was determined using techniques such as FT-IR, 1HNMR, and 13CNMR. The cyclohexanone ring in this compound adopts a chair conformation, with substituents in specific axial and equatorial positions . These techniques could similarly be applied to analyze the molecular structure of (E)-Ethyl 3-cyclohexylacrylate.
Chemical Reactions Analysis
The related compounds discussed in the papers undergo specific chemical reactions, such as Michael-Aldol condensation, which is a key step in obtaining the cyclohexanone derivative with a chair conformation . This information suggests that (E)-Ethyl 3-cyclohexylacrylate could also be synthesized or modified through similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of (E)-Ethyl 3-cyclohexylacrylate are not directly reported, the related compounds exhibit properties such as intermolecular hydrogen bonding, which influences their solid-state conformation and potentially their reactivity . The analysis of FT-IR, 1HNMR, and 13CNMR spectra provides detailed information on the chemical environment of the atoms within the molecules, which is crucial for understanding the physical and chemical properties of these compounds.
Scientific Research Applications
Polymerization Studies : Takács and Wojnárovits (1995) investigated the polymerization of ethyl acrylates, which are closely related to (E)-Ethyl 3-cyclohexylacrylate, using electron beam (EB) initiation in cyclohexane solutions. Their research provides insights into the polymerization kinetics and the properties of the resulting polymers (Takács & Wojnárovits, 1995).
Photochemical Reactions : Hasegawa, Yamazaki, and Yoshioka (1993) studied the photocyclization of compounds structurally similar to (E)-Ethyl 3-cyclohexylacrylate. Their findings contribute to the understanding of the mechanisms involved in photochemical reactions of acrylate compounds (Hasegawa, Yamazaki, & Yoshioka, 1993).
Cyclization Reactions : Wilamowski et al. (1995) explored the cyclization of ethyl (E)/(Z)‐[2‐(1‐cyclohexen‐1‐yl)cyclohexylidene]cyanoacetate, a compound with structural similarities to (E)-Ethyl 3-cyclohexylacrylate. This research provides valuable information on the synthesis pathways and the properties of the cyclization products (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).
Synthesis of Complex Compounds : Shin et al. (1978) conducted a study on the Diels-Alder reaction with ethyl 3-nitroacrylate and 3-nitrocrotonate, which are chemically related to (E)-Ethyl 3-cyclohexylacrylate. Their work sheds light on the synthesis and configuration of complex organic compounds derived from similar acrylate reactions (Shin, Yamaura, Inui, Ishida, & Yoshimura, 1978).
Ring-Opening Polymerization : Trollsås et al. (2000) described the synthesis and polymerization of cyclic esters derived from cyclohexanone, which is structurally related to (E)-Ethyl 3-cyclohexylacrylate. Their research contributes to the development of new polymeric materials with specific functional groups (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Mechanism of Action
Mode of Action
Similar compounds have been known to undergo nucleophilic addition reactions .
Biochemical Pathways
Related compounds such as cyclohexyl acetate have been shown to undergo hydrogenation to yield cyclohexanol and ethanol . This suggests that (E)-Ethyl 3-cyclohexylacrylate might also be involved in similar reactions or pathways.
properties
IUPAC Name |
ethyl (E)-3-cyclohexylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGCKLRNFQEFEO-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17343-88-3 | |
Record name | NSC244952 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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